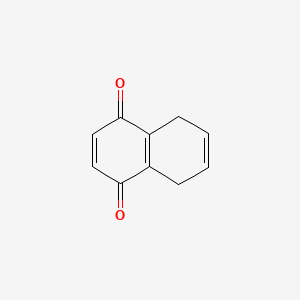

5,8-Dihydronaphthalene-1,4-dione

Beschreibung

5,8-Dihydronaphthalene-1,4-dione is a partially hydrogenated naphthoquinone derivative characterized by a naphthalene backbone with ketone groups at positions 1 and 4 and hydrogenation at the 5 and 8 positions. This structural modification imparts distinct electronic and steric properties compared to fully aromatic naphthoquinones. The compound is often functionalized with substituents, such as hydroxyl, alkyl, or methoxy groups, which influence its reactivity and biological activity. For example, in , a derivative termed "SK" (5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-en-1-yl]naphthalene-1,4-dione) is highlighted for its role in apoptosis induction via G protein-coupled estrogen receptor modulation in ovarian cells .

Eigenschaften

CAS-Nummer |

6295-28-9 |

|---|---|

Molekularformel |

C10H8O2 |

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

5,8-dihydronaphthalene-1,4-dione |

InChI |

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-2,5-6H,3-4H2 |

InChI-Schlüssel |

APSZOJQDLQCBRE-UHFFFAOYSA-N |

SMILES |

C1C=CCC2=C1C(=O)C=CC2=O |

Kanonische SMILES |

C1C=CCC2=C1C(=O)C=CC2=O |

Andere CAS-Nummern |

6295-28-9 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Structural Attributes :

- Core structure: Naphthalene-1,4-dione (1,4-naphthoquinone) with partial hydrogenation at positions 5 and 6.

- Substituents : Variable groups (e.g., hydroxy, alkyl, methoxy) at positions 2, 5, or 7.

- Molecular formula : Varies with substitution (e.g., C12H12O3 for 2-methoxy-5-methyl derivatives, as in ) .

Comparison with Similar Compounds

Substituted Naphthoquinones

Alkyl-Substituted Derivatives

Compounds such as 2-Heptyl-5-hydroxynaphthalene-1,4-dione (C17H20O3, MW 272.34) and 2,3-Diheptyl-5-hydroxynaphthalene-1,4-dione (C24H34O3, MW 370.53) feature long alkyl chains, enhancing lipophilicity. These derivatives are synthesized via sodium persulfate-mediated alkylation in DMSO/water mixtures, as described in . Their applications include antimicrobial and anticancer studies due to redox-active quinone moieties .

Hydroxy/Methoxy-Substituted Derivatives

The 2-Methoxy-5-methyl-5,8-dihydronaphthalene-1,4-dione (C12H12O3, MW 204.23) from is synthesized via asymmetric Diels-Alder reactions. The methoxy group at position 2 and methyl group at position 5 modulate electronic properties, making it a precursor in terpene synthesis .

Table 1: Substituted Naphthoquinones

Hydrogenated Derivatives

Partially Hydrogenated Naphthoquinones

- 1,4,5,8-Tetrahydronaphthalene (C10H12, MW 132.20): A fully hydrogenated analog without quinone groups, used as a solvent or intermediate in organic synthesis .

- 5,8-Dihydronaphthalene-1,4-dione: The partial hydrogenation reduces aromaticity, increasing reactivity in redox reactions compared to fully aromatic naphthoquinones.

Methano-Bridged Derivatives

Compounds like 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione (C11H10O2, MW 174.20) feature a bicyclic structure formed via Diels-Alder reactions (). These derivatives exhibit rigid frameworks suitable for materials science and catalysis .

Table 2: Hydrogenated and Bridged Derivatives

Annulated Benzoquinones

Annulated derivatives like 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione (C11H10O2, MW 174.20) are synthesized in high yields (70–90%) via cost-effective methods involving cyclopentadiene and naphthoquinone precursors (). These compounds are pivotal in synthesizing complex polycyclic systems for drug discovery .

Key Research Findings

- Biological Activity : The SK derivative () induces apoptosis at IC50 values <10 µM in ovarian cancer models, outperforming acetylshikonin analogs .

- Synthetic Efficiency: Methano-bridged derivatives are synthesized in >70% yields using scalable, low-cost reagents (), contrasting with alkylated naphthoquinones requiring harsher conditions ().

- Electrochemical Applications: Naphthalene-1,4-dione derivatives serve as redox probes in voltammetric pH sensors (), leveraging their stable quinone/hydroquinone transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.